![molecular formula C20H21N3O2 B2753289 (4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol CAS No. 1422653-64-2](/img/structure/B2753289.png)
(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol” is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.407. It contains a pyrazolo[1,5-a]pyridine core, which is a purine analogue . These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyridine core. The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives often involve cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Scientific Research Applications
- Their tunable photophysical properties make them suitable for studying intracellular processes, chemosensors, and organic materials .
- Their synthetic accessibility allows for structural diversity, making them useful for sensing applications .
- Pyrazolo[5,1-c][1,2,4]triazines, related to PPs, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Fluorescent Probes and Imaging Agents
Biochemical Sensing and Chelating Agents
Stable Fluorescent Materials
Antiviral and Antitumor Agents
Electronic Structure Analysis
Alternative to Larger Fluorophores
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, which are part of the compound’s structure, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound might interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Based on its structural similarity to pyrazolo[1,5-a]pyrimidines, it can be inferred that it might interfere with purine metabolism . This could potentially lead to disruption of DNA and RNA synthesis, affecting cell growth and proliferation.
Biochemical Pathways
The compound, being a purine analogue, is likely to affect the purine metabolic pathway . This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Disruption of this pathway can lead to impaired cell growth and division.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets purine metabolism, it could potentially lead to cell growth inhibition due to disruption of nucleotide synthesis . This could make it useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer.
properties
IUPAC Name |
[3-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-14-16-6-4-15(5-7-16)11-17-8-10-22(13-17)20(25)18-12-21-23-9-2-1-3-19(18)23/h1-7,9,12,17,24H,8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFWWCQAIBDJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=C(C=C2)CO)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

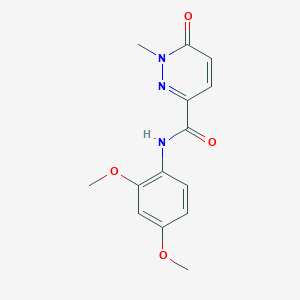
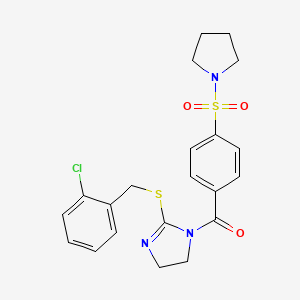
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
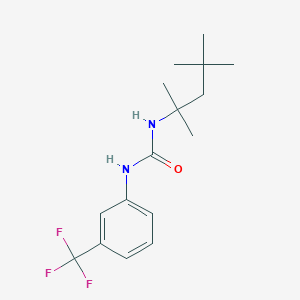
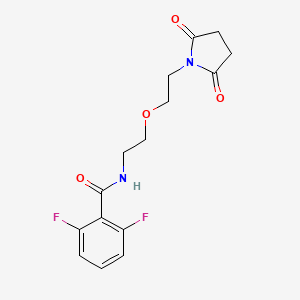
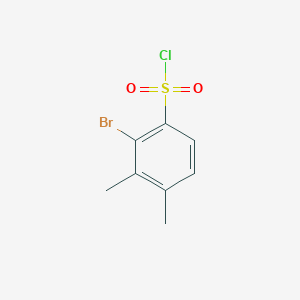

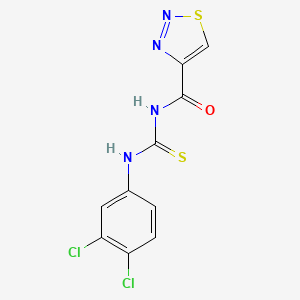
![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)


![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)